Adipic acid; heptanoic acid; pentek
Description
Adipic acid; heptanoic acid; pentek is a complex compound that combines the properties of three distinct chemical entities. Each component contributes unique characteristics, making the compound versatile for various applications. The compound is known for its stability and reactivity, which are essential for its use in industrial and scientific research.
Properties
IUPAC Name |
2,2-bis(hydroxymethyl)propane-1,3-diol;heptanoic acid;hexanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2.C6H10O4.C5H12O4/c1-2-3-4-5-6-7(8)9;7-5(8)3-1-2-4-6(9)10;6-1-5(2-7,3-8)4-9/h2-6H2,1H3,(H,8,9);1-4H2,(H,7,8)(H,9,10);6-9H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOKCKSWIXCXPJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)O.C(CCC(=O)O)CC(=O)O.C(C(CO)(CO)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68937-27-9 | |
| Record name | Hexanedioic acid, mixed esters with heptanoic acid and pentaerythritol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68937-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexanedioic acid, mixed esters with heptanoic acid and pentaerythritol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068937279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanedioic acid, mixed esters with heptanoic acid and pentaerythritol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Preparation Methods
Industrial Production via KA Oil Oxidation
The primary industrial method for adipic acid synthesis involves oxidizing a mixture of cyclohexanone and cyclohexanol, termed KA oil (ketone-alcohol oil), with nitric acid. This multistep process begins with cyclohexanol conversion to cyclohexanone, releasing nitrous acid:
Subsequent nitrosation of cyclohexanone facilitates carbon-carbon bond scission, yielding adipic acid alongside glutaric and succinic acids as byproducts. Approximately 2.5 billion kilograms are produced annually, with nitrous oxide (N₂O) generated in a 1:1 molar ratio to adipic acid, posing environmental challenges.
Table 1: Adipic Acid Production Methods Comparison
Alternative Synthesis Routes
Carbonylation of butadiene offers a complementary pathway using rhodium catalysts:
This method avoids nitrous oxide emissions but faces challenges in regioselectivity. Oxidative cleavage of cyclohexene with hydrogen peroxide is another eco-friendly alternative, producing water as the sole byproduct.
Historical Synthesis and Developments
Adipic acid was first isolated in 1837 by Auguste Laurent through nitric acid oxidation of animal fats. Early methods focused on natural precursors, but modern industrial demands have shifted toward petrochemical-derived routes for scalability.
Heptanoic Acid Preparation Methods
Catalytic Oxidation of Heptanal
Heptanoic acid is synthesized via rhodium-catalyzed oxidation of heptanal at 50°C, achieving 95% yield:
This method is favored for its high efficiency and minimal byproducts, though catalyst costs remain a concern.
Hydrogenation of Heptanol
Heptanol hydrogenation provides an alternative route, though it is less common due to intermediate complexity:
This method is typically employed in niche applications requiring specific isomer purity.
Specialized Industrial Methods
Patent CN103012105B details the preparation of 2-propyl heptanoic acid using 2-propyl heptanol and a metal oxide catalyst under elevated temperatures and pressures. The process achieves high yields (≥95%) through optimized reaction conditions:
This method highlights the role of tailored catalysts in streamlining carboxylation reactions.
Table 2: Heptanoic Acid Synthesis Routes
Pentaerythritol Preparation Methods
Base-Catalyzed Aldol Addition
Pentaerythritol is synthesized via a base-catalyzed reaction between acetaldehyde and three equivalents of formaldehyde, forming pentaerythrose:
This intermediate undergoes further reaction steps to yield the final product.
Cannizzaro Reaction Step
A fourth equivalent of formaldehyde participates in a Cannizzaro reaction with pentaerythrose, producing pentaerythritol and formate ions:
This method achieves high purity and is scalable for industrial production, with yields exceeding 90%.
Table 3: Pentaerythritol Synthesis Overview
Chemical Reactions Analysis
Types of Reactions
Adipic acid; heptanoic acid; pentek undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various esters, alcohols, and acids. These products are valuable intermediates in the synthesis of polymers, pharmaceuticals, and other industrial chemicals .
Scientific Research Applications
Adipic Acid
Overview : Adipic acid (hexanedioic acid) is a dicarboxylic acid with the formula . It is primarily used in the production of nylon and other polymers.
Key Applications
-
Nylon Production :
- Adipic acid is a key precursor in the synthesis of nylon 66 through polycondensation with hexamethylenediamine. This application constitutes a significant portion of its market usage.
- Chemical Intermediates :
-
Food Industry :
- Utilized as an acidity regulator and flavoring agent in food products.
- Cleaning Products :
Case Studies
- A study demonstrated that adipic acid can be synthesized via environmentally friendly processes such as the hydrocarboxylation of pentenoic acids, leading to high yields with reduced pollution .
Heptanoic Acid
Overview : Heptanoic acid (n-heptanoic acid) is a seven-carbon saturated fatty acid with various applications in chemical synthesis and industry.
Key Applications
- Corrosion Inhibition :
- Cosmetics :
-
Food Industry :
- Serves as a flavoring agent and contributes to the aroma of certain foods.
- Pharmaceuticals :
Pentek
Pentek refers to pentenoic acids or related compounds that have applications similar to those of adipic and heptanoic acids but are less commonly discussed.
Key Applications
- Chemical Synthesis :
-
Polymer Production :
- They can be utilized in the production of specialty polymers and additives that enhance material properties.
- Biological Applications :
Mechanism of Action
The mechanism of action of Adipic acid; heptanoic acid; pentek involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their stability and reactivity. The ester groups can undergo hydrolysis, releasing the parent acids and alcohols, which can then participate in further chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Bis(hydroxymethyl)propane-1,3-diol;heptanoic acid;undecanoic acid
- 2,2-Bis(hydroxymethyl)propane-1,3-diol;decanoic acid;heptanoic acid
- 2,2-Bis(hydroxymethyl)propane-1,3-diol;butyric acid;heptanoic acid
Uniqueness
What sets Adipic acid; heptanoic acid; pentek apart from similar compounds is its unique combination of properties from its constituent acids and diol. This combination provides enhanced stability, reactivity, and versatility, making it suitable for a broader range of applications in various fields .
Biological Activity
Adipic acid, heptanoic acid, and pentek are organic compounds with significant industrial and biological relevance. This article explores their biological activities, focusing on their roles in various biochemical processes and potential applications in medicine and biotechnology.
Adipic Acid
Chemical Structure and Properties
Adipic acid, or hexanedioic acid, has the formula and is a dicarboxylic acid. It is primarily produced through the oxidation of cyclohexanol and cyclohexanone. Its pKa values are 4.41 and 5.41, indicating its acidic nature, which is crucial for its reactivity in biological systems .
Biological Activity
- Metabolic Pathways : Adipic acid is involved in several metabolic pathways. It can be synthesized biologically from lignin-derived compounds through microbial processes, utilizing enzymes like catechol 1,2-dioxygenase (CatA) and muconic acid reductase (MAR). This pathway has been optimized in Escherichia coli, achieving significant yields of adipic acid from renewable resources .
- Pharmaceutical Applications : In medicine, adipic acid has been incorporated into controlled-release formulations for drugs. Its ability to modulate pH in polymeric matrices allows for tailored drug release profiles, enhancing therapeutic efficacy .
- Toxicological Profile : Studies indicate that adipic acid is generally recognized as safe (GRAS) when used in food applications; however, excessive exposure may lead to metabolic disturbances .
Heptanoic Acid
Chemical Structure and Properties
Heptanoic acid, also known as enanthic acid, has the formula . It is a medium-chain fatty acid with various applications in food and cosmetic industries.
Biological Activity
- Antimicrobial Effects : Heptanoic acid exhibits antimicrobial properties against various pathogens. Its mechanism involves disrupting microbial cell membranes, making it a candidate for use in food preservation and as a potential therapeutic agent .
- Role in Metabolism : As a fatty acid, heptanoic acid plays a role in energy metabolism. It can be oxidized to provide energy or serve as a substrate for the synthesis of complex lipids .
- Potential Health Benefits : Research suggests that medium-chain fatty acids like heptanoic acid may have health benefits, including weight management and improved metabolic health due to their rapid absorption and metabolism compared to long-chain fatty acids .
Pentek
Chemical Structure and Properties
Pentek (or pentanoic acid) has the formula . It is another medium-chain fatty acid that shares some properties with heptanoic acid.
Biological Activity
- Metabolic Functions : Pentanoic acid is involved in lipid metabolism and can influence energy homeostasis within cells. Its derivatives are studied for potential applications in metabolic disorders .
- Neuroprotective Effects : Preliminary studies suggest pentanoic acid may have neuroprotective effects, potentially benefiting conditions like epilepsy by modulating neurotransmitter release .
- Industrial Applications : Beyond biological activity, pentanoic acid is utilized in the synthesis of various esters used in flavoring agents and fragrances due to its pleasant odor profile .
Comparative Table of Biological Activities
| Compound | Chemical Formula | Key Biological Activities | Applications |
|---|---|---|---|
| Adipic Acid | C₆H₁₀O₄ | Metabolic pathways; controlled drug release | Pharmaceuticals; nylon production |
| Heptanoic Acid | C₇H₁₄O₂ | Antimicrobial effects; energy metabolism | Food preservation; cosmetics |
| Pentek | C₅H₁₀O₂ | Lipid metabolism; neuroprotective effects | Flavoring agents; potential therapeutics |
Case Studies
- Microbial Production of Adipic Acid : A study demonstrated the conversion of lignin-derived catechol to adipic acid using engineered E. coli, achieving a yield of 80.6 µg/L/hr through optimized enzyme expression .
- Antimicrobial Activity of Heptanoic Acid : Research highlighted the effectiveness of heptanoic acid against Staphylococcus aureus and Escherichia coli, showcasing its potential as a natural preservative in food products .
- Neuroprotective Properties of Pentek : Investigations into pentanoic acid's effects on neuronal cells indicated its potential to reduce excitotoxicity associated with neurological disorders like epilepsy .
Q & A
Q. What are the standard laboratory methods for synthesizing heptanoic acid, and how do solvent choices influence yield and purity?
Heptanoic acid is typically synthesized via oxidation of heptanol using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). Solvent selection (e.g., aqueous vs. methanol-based systems) impacts reaction efficiency and purity due to differences in solubility and residual solvent effects. For instance, methanol enhances adipic acid dissolution in similar oxidation reactions, which may analogously improve heptanoic acid yield by reducing particle aggregation .
Key Considerations :
- Monitor reaction temperature to avoid over-oxidation.
- Use gas chromatography (GC) or NMR to verify purity.
- Residual solvent analysis (e.g., FTIR) is critical to ensure no interference in downstream applications.
Q. How can researchers accurately measure the solubility and acidity (pKa) of adipic acid under varying experimental conditions?
Q. What safety protocols are essential for handling heptanoic acid in laboratory settings?
Heptanoic acid is corrosive and toxic via inhalation, ingestion, or dermal exposure. Implement:
- Fume hoods for volatile vapor containment.
- Personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles.
- Emergency neutralization protocols using sodium bicarbonate (NaHCO₃) for spills .
Advanced Research Questions
Q. How can experimental designs address discrepancies in adipic acid’s cloud condensation nuclei (CCN) activation data across solvent systems?
Variability in CCN activation diameters (e.g., 0.11%–0.32% supersaturation) arises from solvent residues (methanol vs. water) and particle morphology. To mitigate:
Q. What methodological frameworks resolve data contradictions in GHG emission studies for adipic acid production?
Scenario analysis (e.g., ANAS, SNAS, ENAS) models emission abatement by integrating demand-side controls and production trends. Key steps:
Q. How do adsorption models (Langmuir vs. Hill) differ in interpreting surface coverage data of fatty acids at liquid/solid interfaces?
The Langmuir model assumes non-interacting molecules, while the Hill and Matsuda models incorporate cooperativity factors (α) to account for intermolecular interactions. For heptanoic acid/HOPG interfaces:
- Fit experimental data to multiple models (Langmuir R² ≈ 0.85 vs. Hill R² ≈ 0.95).
- Use Akaike Information Criterion (AIC) to select the best-fit model .
Model Comparison :
| Model | Assumption | Applicability |
|---|---|---|
| Langmuir | Non-interacting molecules | Low surface coverage |
| Hill | Cooperative adsorption | High interaction systems |
Methodological Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
